molecular formula C23H24N4O3S B11233322 ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate

ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate

Cat. No.: B11233322
M. Wt: 436.5 g/mol
InChI Key: RHLPCLLLRUCFRI-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a complex organic compound that features an indole moiety, a triazole ring, and a butanoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazole ring can also participate in binding interactions with biological macromolecules, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is unique due to the combination of the indole and triazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate

InChI

InChI=1S/C23H24N4O3S/c1-4-20(22(28)30-5-2)31-23-26-25-21(18-14-24-19-12-7-6-11-17(18)19)27(23)15-9-8-10-16(13-15)29-3/h6-14,20,24H,4-5H2,1-3H3

InChI Key

RHLPCLLLRUCFRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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